6-Amino-2-methylbenzo[d]isothiazol-3(2h)-one 1,1-dioxide
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Overview
Description
6-Amino-2-methylbenzo[d]isothiazol-3(2H)-one 1,1-dioxide is a heterocyclic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes an isothiazolone ring fused with a benzene ring, and the presence of an amino group and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-methylbenzo[d]isothiazol-3(2H)-one 1,1-dioxide typically involves the reaction of 2-halobenzamides with carbon disulfide in the presence of a copper catalyst. This reaction proceeds through a consecutive process involving the formation of S–C and S–N bonds . The reaction conditions usually include stirring the reaction mixture at room temperature, which results in yields ranging from 30% to 89% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-methylbenzo[d]isothiazol-3(2H)-one 1,1-dioxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Amino-2-methylbenzo[d]isothiazol-3(2H)-one 1,1-dioxide has several scientific research applications:
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biochemical pathways and interactions due to its ability to interact with specific enzymes and proteins.
Mechanism of Action
The mechanism of action of 6-Amino-2-methylbenzo[d]isothiazol-3(2H)-one 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes. For example, as a monoamine oxidase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby increasing their levels in the brain . This interaction involves the formation of hydrogen bonds and other non-covalent interactions with the enzyme’s active site residues.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylbenzothiazole: This compound shares a similar core structure but lacks the isothiazolone ring and the 1,1-dioxide functionality.
2-Methylbenzo[d]thiazole: Similar in structure but without the amino group and the isothiazolone ring.
Uniqueness
6-Amino-2-methylbenzo[d]isothiazol-3(2H)-one 1,1-dioxide is unique due to the presence of both the isothiazolone ring and the 1,1-dioxide functionality, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
1026295-49-7 |
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Molecular Formula |
C8H8N2O3S |
Molecular Weight |
212.23 g/mol |
IUPAC Name |
6-amino-2-methyl-1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C8H8N2O3S/c1-10-8(11)6-3-2-5(9)4-7(6)14(10,12)13/h2-4H,9H2,1H3 |
InChI Key |
BTNFTHAQDYEURG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(S1(=O)=O)C=C(C=C2)N |
Origin of Product |
United States |
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